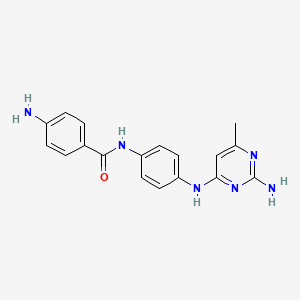

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O/c1-11-10-16(24-18(20)21-11)22-14-6-8-15(9-7-14)23-17(25)12-2-4-13(19)5-3-12/h2-10H,19H2,1H3,(H,23,25)(H3,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUDFXSDFVPVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl and aniline components. One common synthetic route includes the following steps:

Preparation of 2-amino-6-methylpyrimidin-4-ylamine: : This can be achieved through the reaction of appropriate precursors such as guanidine and acetoacetate under controlled conditions.

Formation of the aniline derivative: : The aniline component is synthesized through nitration and subsequent reduction processes.

Coupling reaction: : The final step involves the coupling of the pyrimidinylamine and aniline derivatives using reagents like carbodiimides or coupling agents under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Substitution: : Nucleophilic substitution reactions can occur at specific sites on the molecule.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide has found applications in several scientific research areas:

Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: : The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

Medicine: : It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Industry: : The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

SGI-1027 (N-(4-(2-Amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide)

- Structural Similarity: Shares the 2-amino-6-methylpyrimidin-4-ylamino-phenylbenzamide core but incorporates a quinoline group instead of the terminal 4-aminophenyl.

- Biological Activity: SGI-1027 is a DNA methyltransferase (DNMT) inhibitor, demonstrating antitumor activity through epigenetic modulation. The quinoline substitution enhances DNMT binding affinity compared to the simpler pyrimidine-benzamide structure .

Imatinib, Nilotinib, and Dasatinib

- Structural Divergence: These kinase inhibitors (e.g., imatinib: 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide) share a benzamide backbone but feature bulkier substituents (e.g., methylpiperazinyl, pyridinylpyrimidinyl).

- Target Specificity: While these compounds inhibit DDR1/DDR2 kinases, they lack selectivity, unlike 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide, which may have a narrower target profile due to its smaller substituents .

HDAC Inhibitors: CI-994

- Compound: 4-(Acetylamino)-N-(2-aminophenyl)benzamide (CI-994).

- Mechanistic Comparison: CI-994 inhibits HDAC-1/HDAC-2, inducing histone hyperacetylation and antitumor effects. In contrast, this compound lacks the acetylated amino group critical for HDAC binding, suggesting divergent mechanisms .

Antimicrobial Benzamide Derivatives

- Antistaphylococcal Agents: Compounds like (S)-5-chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (1) show potent activity against MRSA. The CF₃ group and amino acid chain elongation are critical for efficacy, whereas the pyrimidine-amino group in this compound may prioritize different targets .

Biological Activity

4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide, also known as a derivative of the well-studied compound Dasatinib, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a complex structure that includes multiple functional groups conducive to biological activity. Its molecular formula is , with a molecular weight of approximately 298.36 g/mol. The compound features both amino and benzamide groups, which are critical for its interaction with biological targets.

Research indicates that this compound acts primarily as a tyrosine kinase inhibitor , targeting pathways involved in cell proliferation and survival. Its structural similarity to Dasatinib suggests that it may inhibit BCR-ABL and SRC family kinases, which are pivotal in various cancers, particularly chronic myelogenous leukemia (CML).

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against BCR-ABL positive cell lines, indicating potent inhibitory effects on tumor growth:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (CML) | 0.67 |

| Ba/F3 BCR-ABL WT | 0.47 |

| Ba/F3 BCR-ABL T315I | 0.64 |

These results suggest that the compound can effectively inhibit both wild-type and mutant forms of the BCR-ABL kinase, which is crucial for therapeutic efficacy in resistant CML cases.

Mechanistic Studies

Further mechanistic studies have revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. Specifically, flow cytometry analysis has shown an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis:

- Caspase Activation : Concentration-dependent activation of caspase-3 was observed.

- Cell Cycle Arrest : Significant accumulation of cells in the S phase was noted after treatment.

Case Studies

A notable study published in Cancer Letters explored the effects of this compound on HepG2 liver cancer cells. The results indicated:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 were documented.

These findings support the compound's potential as a therapeutic agent against liver cancer.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and rapid metabolism, which is advantageous for clinical applications. Studies indicate that after oral administration in animal models, peak plasma concentrations are achieved within a short time frame, supporting its potential for effective dosing regimens.

Q & A

Q. What are the key considerations for designing a synthetic route for 4-Amino-N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)benzamide?

- Methodological Answer : Synthetic routes typically involve multi-step coupling reactions. For example, the pyrimidine core is first functionalized with amino groups via nucleophilic substitution (e.g., using NH₃/EtOH under reflux) . Subsequent coupling with a benzamide derivative requires activating agents like HATU or DCC in anhydrous DMF to ensure high yield . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and validation by HPLC (>95% purity) are critical . Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrimidine at δ ~2.4 ppm, aromatic protons at δ 6.8–8.2 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 379.1764). X-ray crystallography resolves ambiguities in regiochemistry, as seen in analogous pyrimidine derivatives where dihedral angles between aromatic rings confirm spatial orientation .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., cholinesterase or kinase targets) using spectrophotometric methods (IC₅₀ determination) . Cytotoxicity screening (MTT assay in HEK-293 or HepG2 cells) identifies baseline toxicity . Parallel docking studies (AutoDock Vina) predict binding affinity to targets like EGFR or LOX-1, prioritizing assays for validation .

Advanced Research Questions

Q. How can contradictory bioactivity data across different studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability. For example, antifungal activity discrepancies may stem from differences in fungal strains or culture media . To resolve this:

- Standardize protocols (CLSI guidelines for MIC assays) .

- Validate compound purity (HPLC-MS) to exclude degradation products .

- Perform SAR studies by synthesizing analogs (e.g., replacing the benzamide with trifluoromethyl groups) to isolate structural determinants of activity .

Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?

- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to purified enzyme targets . Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition . For irreversible inhibitors, LC-MS/MS detects covalent adduct formation with catalytic residues (e.g., cysteine trapping) .

Q. How can crystallographic data improve structure-based drug design for this compound?

- Methodological Answer : X-ray crystallography of the compound bound to its target (e.g., LOX-1 co-crystal) reveals critical interactions (hydrogen bonds with pyrimidine N1, hydrophobic contacts with methyl groups) . Use molecular dynamics simulations (GROMACS) to assess stability of these interactions over 100-ns trajectories, guiding optimizations (e.g., introducing methoxy groups to enhance π-stacking) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.